Hydroflumethiazide-13CD2

Übersicht

Beschreibung

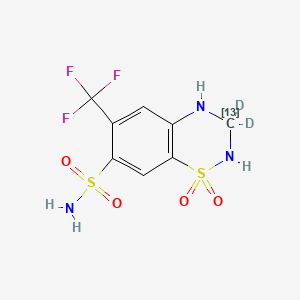

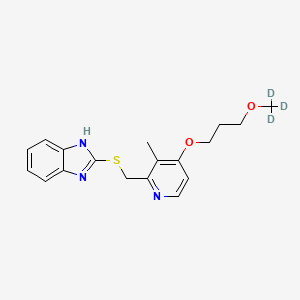

Hydroflumethiazide-13C-d2 is a labeled compound used primarily in scientific research. It is a deuterium and carbon-13 labeled version of Hydroflumethiazide, a thiazide diuretic. The labeling with stable isotopes such as deuterium and carbon-13 makes it particularly useful as an internal standard in mass spectrometry for the quantification of Hydroflumethiazide .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Hydroflumethiazid-13C-d2 beinhaltet die Einarbeitung von Deuterium und Kohlenstoff-13 in das Hydroflumethiazidmolekül. Dieser Prozess umfasst typischerweise:

Deuterierung: Die Einführung von Deuteriumatomen in das Molekül, die oft durch katalytische Austauschreaktionen erreicht wird.

Kohlenstoff-13-Markierung: Die Einarbeitung von Kohlenstoff-13, die mit Kohlenstoff-13-markierten Vorläufern im Syntheseweg erfolgen kann

Industrielle Produktionsmethoden: Die industrielle Produktion von Hydroflumethiazid-13C-d2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Isotopenanreicherung des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Hydroflumethiazid-13C-d2 unterliegt, wie sein nicht markiertes Gegenstück, verschiedenen chemischen Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Reduktionsreaktionen können es zurück in seine ursprüngliche Thiazidform umwandeln.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nucleophile: Ammoniak, primäre Amine

Hauptprodukte:

Sulfoxide und Sulfone: Aus Oxidation.

Ursprüngliches Thiazid: Aus Reduktion.

Substituierte Derivate: Aus nucleophiler Substitution

Wissenschaftliche Forschungsanwendungen

Hydroflumethiazid-13C-d2 wird in der wissenschaftlichen Forschung umfassend eingesetzt, darunter:

Chemie: Als interner Standard in der Massenspektrometrie zur genauen Quantifizierung von Hydroflumethiazid.

Biologie: In Stoffwechselstudien, um die Verteilung und den Abbau von Hydroflumethiazid in biologischen Systemen zu verfolgen.

Medizin: In pharmakokinetischen Studien, um die Absorption, Verteilung, Metabolisierung und Ausscheidung von Hydroflumethiazid zu verstehen.

Industrie: In Qualitätskontrollprozessen, um die Konsistenz und Reinheit von Hydroflumethiazidformulierungen zu gewährleisten

5. Wirkmechanismus

Hydroflumethiazid-13C-d2 wirkt, wie Hydroflumethiazid, als Thiaziddiuretikum. Es hemmt den Natrium-Chlorid-Symporter (SLC12A3) im distalen gewundenen Tubulus des Nephrons. Diese Hemmung reduziert die Natriumresorption, führt zu einer erhöhten Ausscheidung von Natrium und Wasser und senkt so den Blutdruck .

Molekulare Zielstrukturen und Signalwege:

Natrium-Chlorid-Symporter (SLC12A3): Hauptziel.

Distaler gewundener Tubulus: Wirkort im Nephron.

Wirkmechanismus

Hydroflumethiazide-13C-d2, like Hydroflumethiazide, acts as a thiazide diuretic. It inhibits the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby reducing blood pressure .

Molecular Targets and Pathways:

Sodium-Chloride Symporter (SLC12A3): Primary target.

Distal Convoluted Tubule: Site of action in the nephron.

Vergleich Mit ähnlichen Verbindungen

Hydroflumethiazid-13C-d2 ist aufgrund seiner isotopen Markierung einzigartig, was es besonders nützlich für Forschungsanwendungen macht. Ähnliche Verbindungen umfassen:

Hydrochlorothiazid-13C-d2: Ein weiteres markiertes Thiaziddiuretikum, das für ähnliche Zwecke verwendet wird.

Chlorothiazid-13C-d2: Eine markierte Version von Chlorothiazid, die in ähnlichen Forschungszusammenhängen verwendet wird

Einzigartigkeit:

Isotope Markierung: Bieten einen deutlichen Vorteil bei der Verfolgung und Quantifizierung von Studien.

Spezifität: Hohe Spezifität für den Natrium-Chlorid-Symporter, was es zu einem wertvollen Werkzeug in pharmakokinetischen und pharmakodynamischen Studien macht

Eigenschaften

IUPAC Name |

3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDGGSIALPNSEE-QFNKQLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675923 | |

| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189877-11-9 | |

| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-methyl-4-oxo-4,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B564863.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B564864.png)

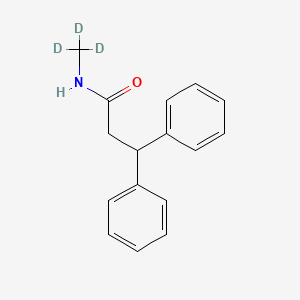

![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564879.png)

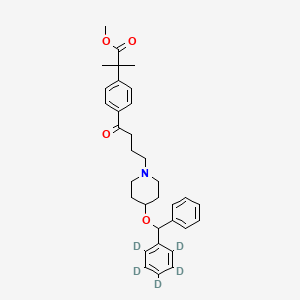

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)